4-Methylhexa-2,4-dienoic acid

Description

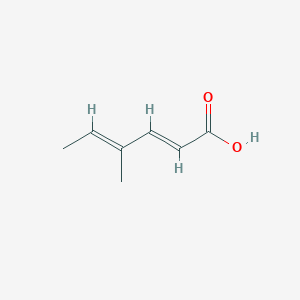

4-Methylhexa-2,4-dienoic acid (C₇H₁₀O₂) is an unsaturated carboxylic acid with conjugated double bonds at positions 2 and 4 and a methyl substituent at position 2. Its IUPAC name is (2E,4E)-4-methylhexa-2,4-dienoic acid, and its SMILES notation is C/C=C(\C)/C=C/C(=O)O . This compound is notable for its role in natural products, particularly in bioactive metabolites produced by Streptomyces species. For example, it is a component of jomthonic acids A and C, which are cyclic depsipeptides that induce adipocyte differentiation . Additionally, it is found in salinamide A, a bicyclic depsipeptide antibiotic derived from marine Streptomyces sp. CNB-091, where it contributes to antimicrobial activity .

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E)-4-methylhexa-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOHPAPIABXTF-UTTVJGTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26526-09-0 | |

| Record name | 4-methylhexa-2,4-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde derived from this compound is converted into an alkene. This reaction typically requires the use of a phosphonium ylide and a strong base, such as sodium hydride, under an inert atmosphere.

Another method involves regioselective alkylation, where a specific alkyl group is introduced at a specific position on the this compound molecule. This reaction often employs alkyl halides and a strong base, such as potassium tert-butoxide, to achieve the desired regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form carboxylic acids or ketones. Key reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. For example, oxidation of the conjugated diene system can yield corresponding carboxylic acids by cleaving double bonds.

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄/H⁺ | Aqueous, acidic | Carboxylic acids |

| CrO₃/H₂SO₄ | Aqueous, acidic | Ketones |

Reduction Reactions

Reduction typically targets the double bonds, converting them to single bonds. Hydrogen gas (H₂) with a palladium (Pd) catalyst is commonly employed. For instance, hydrogenation of the conjugated diene system yields saturated derivatives. Additionally, DIBAL-H has been used in related systems to reduce esters to diols, demonstrating the compound’s versatility in reductive transformations .

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd | High pressure, RT | Saturated derivatives |

| DIBAL-H | –78°C, dry DCM | Diols (via ester reduction) |

Esterification

The carboxylic acid group undergoes esterification to form derivatives like methyl 4-methylhexa-2,4-dienoate. A typical method involves treating the acid with HCl in methanol at room temperature, followed by purification .

Example Reaction :

| Reagent | Conditions | Product |

|---|---|---|

| HCl/MeOH | RT, 16 h | Methyl 4-methylhexa-2,4-dienoate |

Substitution Reactions

The methyl group at the fourth carbon position participates in electrophilic substitution . Reagents such as halogens (e.g., Cl₂, Br₂) or nitration agents can replace the methyl group, forming halogenated or nitrated derivatives.

| Reagent | Conditions | Product |

|---|---|---|

| Cl₂ | Catalyst (e.g., FeCl₃) | Chlorinated derivatives |

Electrophilic Addition

The conjugated diene system enables electrophilic addition , particularly under acidic conditions. For example, the methyl ester derivative reacts with electrophiles like halogens or aldehydes, forming adducts via 1,2- or 1,4-addition mechanisms.

Conjugate Addition

The compound may undergo conjugate (Michael) addition with nucleophiles (e.g., amines, thiols), targeting the α,β-unsaturated carbonyl system. This reaction typically proceeds under basic or neutral conditions.

NMR Data

For the methyl ester derivative (e.g., from esterification in ):

-

¹H NMR (CDCl₃) : δ 7.33–7.21 (m, 2H), 6.21–6.07 (m, 2H), 3.72 (s, 6H).

-

¹³C NMR (CDCl₃) : δ 166.3 (carbonyl), 140.9 (sp² carbons), 51.9 (methyl ester) .

Reactivity Trends

The conjugated diene system enhances reactivity in addition and oxidation reactions, while the carboxylic acid group facilitates esterification and substitution.

Scientific Research Applications

4-Methylhexa-2,4-dienoic acid is utilized in various scientific research applications, including:

Biology: It serves as a precursor in the synthesis of biologically active compounds, which can be used in studies related to enzyme inhibition and metabolic pathways.

Medicine: Research on this compound includes its potential use in developing pharmaceuticals, particularly those targeting specific metabolic or signaling pathways.

Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methylhexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that can modulate biological processes . The presence of conjugated double bonds in its structure allows it to participate in electron transfer reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Hexa-2,4-dienoic Acid (C₆H₈O₂)

- Structure : Lacks the methyl group at position 3.

- Role : A simpler analogue used as a building block in synthetic chemistry. It is classified under CAS 110-44-1 and is utilized in general industrial applications .

- Biological Activity : Found in antibiotic A54556 factor H, but exhibits weaker bioactivity compared to methylated derivatives .

4-Ethylhexa-2,4-dienoic Acid (C₈H₁₂O₂)

2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic Acid (HOPDA, C₁₂H₁₀O₄)

- Structure : Features a phenyl ring and hydroxyl/oxo groups at positions 2 and 5.

- Role : A meta-cleavage product (MCP) in microbial degradation of biphenyl and steroids. Serves as a substrate for hydrolases like HsaD, which show 4–33× higher specificity for steroidal substrates (e.g., DSHA) than HOPDA .

- Reactivity: Undergoes hydrolysis to yield benzoic acid and 2-hydroxypenta-2,4-dienoic acid .

Functional and Metabolic Comparisons

Degradation Pathways

- 4-Methylhexa-2,4-dienoic Acid: No direct catabolic pathway data, but related dienoic acids like 2-hydroxyhexa-2,4-dienoic acid are metabolized via TesE-like hydratases to pyruvate and propionate .

- HOPDA : Processed by HsaD hydrolase in Rhodococcus spp. for cholesterol degradation .

- 2-Hydroxy-6-oxo-hepta-2,4-dienoic Acid: A dead-end metabolite in trifluoromethyl-substituted catechol degradation due to negligible enzyme turnover .

Enzymatic Specificity

- HsaD : Prefers steroidal MCPs (kₐₜ/Kₘ = 3.3 × 10⁴ M⁻¹s⁻¹ for DSHA) over HOPDA, indicating steric and electronic effects of substituents on binding .

- TesE Hydratase: Targets non-methylated substrates like 2-hydroxyhexa-2,4-dienoic acid, highlighting the methyl group’s role in blocking enzyme access .

Physicochemical Properties

Biological Activity

4-Methylhexa-2,4-dienoic acid, also known as (2E,4E)-4-methylhexa-2,4-dienoic acid, is an organic compound with significant biological activity. Its unique structure, characterized by a methyl group at the fourth carbon and two double bonds at the second and fourth positions, contributes to its reactivity and potential applications in various fields such as medicine and biotechnology.

- Molecular Formula : C₇H₁₀O₂

- Molecular Weight : 126.15 g/mol

- Structure : The compound features a chain of seven carbon atoms with two conjugated double bonds.

The biological activity of this compound primarily involves its interaction with microbial cell membranes. This compound can act as a ligand for specific enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Inhibition of Microbial Growth : The compound disrupts microbial cell membranes, affecting nutrient uptake and energy production.

- Anti-inflammatory Properties : Research indicates potential in reducing inflammation through modulation of inflammatory pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity against various bacteria and fungi. For instance:

- Bacterial Inhibition : It has shown effectiveness against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Fungal Activity : The compound has also been evaluated for its antifungal properties, indicating potential use in treating fungal infections .

Metabolic Pathways

Research suggests that this compound may influence metabolic pathways related to lipid metabolism. This includes interactions with enzymes involved in fatty acid metabolism, which could have implications for regulating metabolic processes in living organisms .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Inflammation Modulation :

-

Synthesis and Applications :

- Various synthesis methods have been documented for producing this compound, including continuous flow synthesis techniques that enhance yield and purity. Its applications range from organic synthesis to potential therapeutic uses in medicine .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Hexa-2,4-dienoic acid | Similar backbone but lacks methyl group | Moderate antimicrobial properties |

| 4-Methyl-2,4-hexadienoic acid | Slight variation in double bond position | Limited studies on biological activity |

| Sorbic Acid | Widely recognized for food preservation | Strong antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-methylhexa-2,4-dienoic acid?

- Synthesis: Utilize stereoselective Wittig or Horner-Wadsworth-Emmons reactions to introduce conjugated double bonds, with methyl substitution at the 4-position. For example, sorbic acid analogs are synthesized via condensation of crotonaldehyde with malonic acid derivatives under acidic catalysis . Adjust reaction conditions (e.g., temperature, solvent polarity) to optimize regioselectivity for the methyl substituent.

- Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy to confirm double-bond geometry (2E,4E) and methyl group placement. Infrared (IR) spectroscopy can identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and conjugated C=O/C=C bonds . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Hazard Mitigation: Based on structurally similar compounds (e.g., sorbic acid), wear PPE (gloves, goggles, lab coat) to avoid skin/eye irritation (H315, H319) and respiratory exposure (H335) .

- Waste Disposal: Avoid aqueous disposal; use organic waste containers and consult institutional guidelines for carboxylic acid degradation (e.g., neutralization with bases followed by incineration) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

- Methodology: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and electron density maps. Compare activation energies of methyl-substituted vs. unsubstituted dienoic acids to assess steric/electronic effects on reaction kinetics . Validate predictions experimentally using differential scanning calorimetry (DSC) to monitor exothermic reactivity.

Q. What analytical techniques resolve contradictions in reported degradation pathways of this compound under oxidative conditions?

- Approach: Use HPLC-MS with electrospray ionization (ESI) to identify intermediates. For example, in PCB-degrading bacteria, meta-cleavage products like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) are detected via UV-Vis (λ = 434 nm) and MS/MS fragmentation . For methyl-substituted analogs, optimize gradient elution protocols to separate isomers (e.g., cis/trans configurations).

Q. How does the methyl group influence the acid dissociation constant (pKa) of this compound compared to sorbic acid?

- Experimental Design: Conduct potentiometric titrations in aqueous/organic solvent systems (e.g., water:methanol 1:1) to measure pKa. Compare with sorbic acid (pKa ~4.76) to evaluate inductive effects of the methyl group on carboxylate stability . Complement with computational pKa prediction tools (e.g., COSMO-RS) to model solvation effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.